molecular formula C23H14ClNO4 B14109761 N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14109761
M. Wt: 403.8 g/mol
InChI Key: BEKMPKHMZSVEGI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a chromene ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H14ClNO4

Molecular Weight

403.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28)

InChI Key

BEKMPKHMZSVEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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